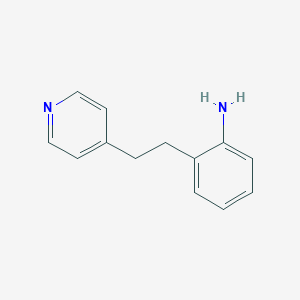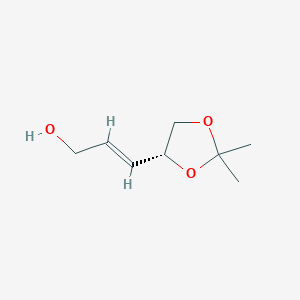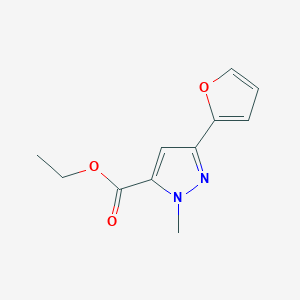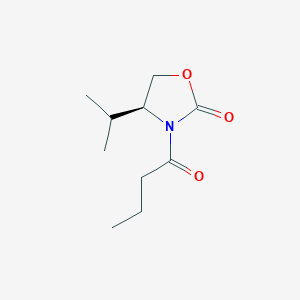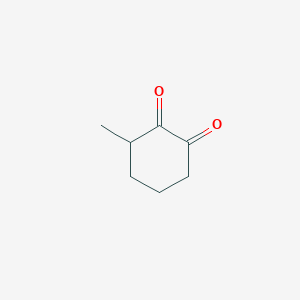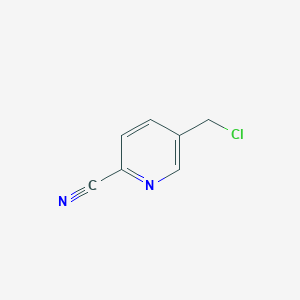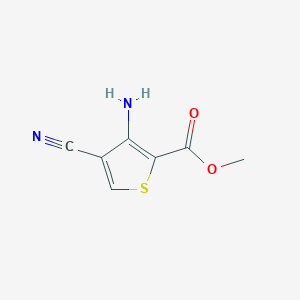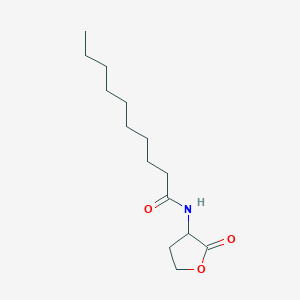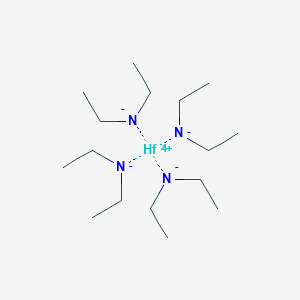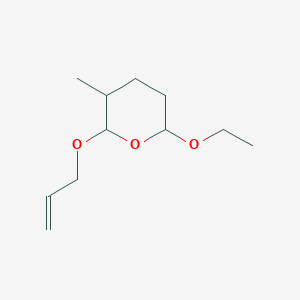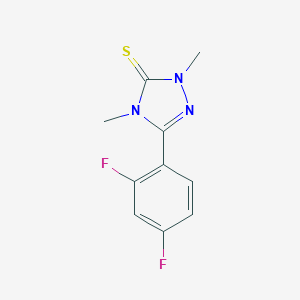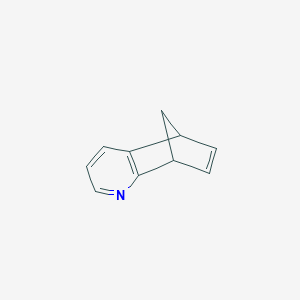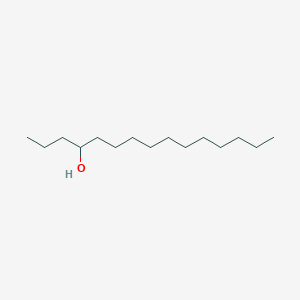
4-Pentadecanol
Overview
Description
4-Pentadecanol is an organic compound classified as a secondary fatty alcohol. It consists of a pentadecane chain with a hydroxy group attached to the fourth carbon atom. This compound is a white, flaky solid at room temperature and is known for its stability and low toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentadecanol can be synthesized through various methods. One common approach involves the reduction of 4-pentadecanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of 4-pentadecenoic acid. This process involves the use of a catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: 4-Pentadecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-pentadecanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to pentadecane using strong reducing agents.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed:
Oxidation: 4-Pentadecanone
Reduction: Pentadecane
Substitution: 4-Pentadecyl chloride or 4-Pentadecyl bromide
Scientific Research Applications
4-Pentadecanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and lubricants.
Biology: The compound is studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on lipid metabolism.
Industry: this compound is used in the production of cosmetics, detergents, and other personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 4-Pentadecanol involves its interaction with cell membranes. As an amphiphilic molecule, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
1-Pentadecanol: A primary alcohol with the hydroxy group attached to the first carbon atom.
2-Pentadecanol: A secondary alcohol with the hydroxy group attached to the second carbon atom.
3-Pentadecanol: A secondary alcohol with the hydroxy group attached to the third carbon atom.
Comparison: 4-Pentadecanol is unique among its isomers due to the position of the hydroxy group on the fourth carbon atom. This positioning affects its physical and chemical properties, such as melting point and reactivity. Compared to 1-Pentadecanol, this compound has a lower melting point and different reactivity patterns in substitution reactions.
Properties
IUPAC Name |
pentadecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h15-16H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQUJSXHKIUDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337666 | |
| Record name | 4-Pentadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109212-91-1 | |
| Record name | 4-Pentadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



